Fangchinoline is predominantly sourced from the roots and stems of Stephania japonica. This plant is native to East Asia and has been utilized in traditional medicine for centuries. The extraction of Fangchinoline typically involves solvent extraction methods to isolate the compound from the plant material.
Fangchinoline is classified as a benzylisoquinoline alkaloid. This classification is based on its structural characteristics, which include a benzene ring fused with an isoquinoline skeleton. Alkaloids are known for their diverse biological activities and are often studied for their medicinal properties.
The synthesis of Fangchinoline can be achieved through various chemical methods, primarily involving the isolation from natural sources or total synthesis in the laboratory.
The technical details of synthesis involve careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of Fangchinoline.
Fangchinoline has a complex molecular structure characterized by its benzylisoquinoline core. Its molecular formula is with a molecular weight of approximately 273.38 g/mol.
Fangchinoline can participate in various chemical reactions typical for alkaloids, including:
The specific reaction conditions (e.g., catalysts, solvents) play a crucial role in determining the outcome of these reactions.
Fangchinoline exhibits its biological effects through several mechanisms:
Research indicates that Fangchinoline interacts with specific receptors and enzymes involved in inflammation and pain modulation, contributing to its therapeutic effects.
Physical and chemical property analyses are essential for understanding the compound's behavior in different environments, influencing its application in pharmaceuticals.
Fangchinoline is being researched for various applications:
Fangchinoline is a bisbenzylisoquinoline alkaloid primarily isolated from the dried roots of Stephania tetrandra S. Moore (Menispermaceae family), a perennial liana native to subtropical regions of China, Japan, and Southeast Asia [6] [7]. This plant, known as "Han Fang Ji" or "Fen Fang Ji" in Traditional Chinese Medicine (TCM), thrives in hilly grasslands and shrublands, requiring at least three years of growth before its roots are harvested for medicinal use [6]. Historically, Stephania tetrandra roots have been employed since the Ming Dynasty (1368–1644 CE) for treating "dampness-related" disorders, including arthralgia, rheumatism, edema, and eczema [6]. The earliest documented use dates to the Han Dynasty (206 BCE–220 CE) in Shen Nong Ben Cao Jing, which described its efficacy in dispelling "wind-swelling" and acting as a diuretic [6]. Notably, TCM formulations like Fang-Ji-Huang-Qi-Tang (combining Stephania tetrandra with Astragalus, Atractylodes, and Glycyrrhiza) were developed to address rheumatoid arthritis and lymphatic stagnation, highlighting its role in synergistic herbal therapies [6].
Table 1: Traditional Applications of Stephania tetrandra (Fangchinoline Source)
Condition Treated | Historical Formulation | Geographical Region |
---|---|---|
Arthralgia/Rheumatism | Fang-Ji-Di-Huang Decoction | China |
Edema/Dysuria | Single-herb preparations | Japan, Southeast Asia |
Wet Beriberi | Han-Dan-Gan-Le Formula | Korea |
Inflamed Sores/Eczema | Topical poultices | China |
Confusion arose due to nomenclature overlaps with nephrotoxic Aristolochia species (e.g., Aristolochia fangchi), which share the "Fang Ji" common name but contain aristolochic acids [6]. This distinction underscores the importance of precise botanical identification to avoid toxicity risks.
The transition of fangchinoline from traditional remedy to modern pharmacologic agent began in the late 20th century, driven by systematic investigations into its bioactive constituents. Early studies in the 1980s–1990s identified its antihypertensive and anti-inflammatory properties [6] [8]. However, the alkaloid gained significant attention in the 2000s when in vitro screens revealed broad-spectrum bioactivities, including anticancer, antiviral, and antifungal effects [1] [3] [8]. Key milestones include:
Table 2: Key Milestones in Fangchinoline Research
Year | Discovery | Model System |
---|---|---|
2003 | Anti-hyperglycemic activity | Streptozotocin-diabetic mice |
2012 | Inhibition of HIV-1 gp160 proteolytic cleavage | MT-4 and PM1 cell lines |
2018 | Modulation of oncogenic signaling pathways | Tumor cell lines and xenografts |
2020 | Suppression of EGFR-PI3K/Akt in colon cancer | DLD-1/LoVo cells and in vivo |
2024 | Antifungal activity against Candida albicans | Planktonic and biofilm cultures |
This trajectory exemplifies how ethnopharmacological knowledge accelerated targeted drug discovery, positioning fangchinoline as a scaffold for developing novel therapeutics against neoplastic, infectious, and metabolic diseases [7] [9].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0